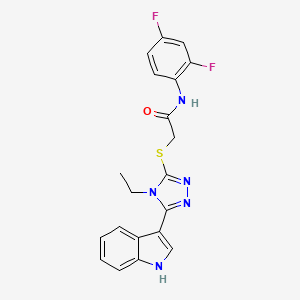

N-(4-chloro-3-fluorophenyl)-7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered . The preparation of this compound consisted of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the synthesis of zolazepam involved several steps including methyl amination, acylation, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative, and cyclization to the diazepinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, 4-Fluorophenylboronic acid has a melting point of 262-265 °C .

Aplicaciones Científicas De Investigación

Synthesis and Activity in Medicinal Chemistry

The synthesis and evaluation of various derivatives of naphthyridine compounds, including those related to the structure of N-(4-chloro-3-fluorophenyl)-7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine, have been a subject of interest in medicinal chemistry due to their potential antibacterial and enzymatic inhibition activities. Research by Egawa et al. (1984) on pyridonecarboxylic acids, a related compound class, demonstrated the synthesis and antibacterial activity of analogues, highlighting the potential of these compounds for further biological studies and the importance of structure-activity relationships in the development of new antibacterial agents (Egawa et al., 1984).

Asymmetric Synthesis

The application of chiral catalysis in the asymmetric synthesis of pyrrolidine derivatives has been explored, demonstrating the importance of stereochemical control in the synthesis of biologically active compounds. Wu et al. (1996) provided insights into highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines using a catalytic system, highlighting the versatility and efficiency of asymmetric catalysis in organic synthesis (Wu et al., 1996).

Fluorinated Polyimides

The development of fluorinated polyimides based on asymmetric bis(ether amine) structures, such as those related to N-(4-chloro-3-fluorophenyl)-7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine, has been investigated for their highly soluble properties and potential applications in advanced materials. Research conducted by Chung et al. (2009) on the synthesis of new fluorine-containing polyimides demonstrates the relevance of incorporating fluorinated structures for improving material properties, such as solubility, dielectric constants, and thermal stability (Chung et al., 2009).

Analysis of Aromatic Amines

The analysis of aromatic amines, which are structurally related to N-(4-chloro-3-fluorophenyl)-7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine, in environmental and occupational samples highlights the importance of developing sensitive and accurate methods for detecting potential carcinogenic and mutagenic compounds. Fishbein (1980) provides an overview of methodologies applied for the analyses of benzidines, naphthylamines, and aminobiphenyls, emphasizing the need for effective analytical techniques to assess exposure risks (Fishbein, 1980).

Safety and Hazards

The safety and hazards of similar compounds have been documented . For example, 3-Fluorophenylboronic acid has been classified as Eye Dam. 1, Skin Corr. 1B, and STOT SE 3 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves when handling this compound .

Propiedades

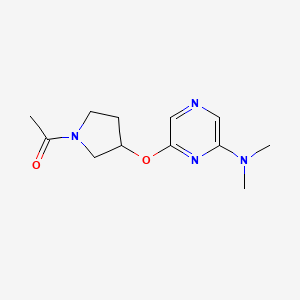

IUPAC Name |

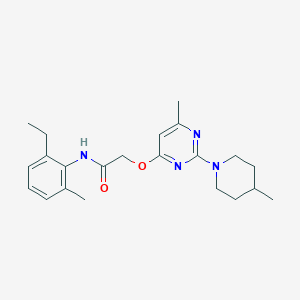

N-(2-ethyl-6-methylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-5-18-8-6-7-16(3)21(18)24-19(27)14-28-20-13-17(4)23-22(25-20)26-11-9-15(2)10-12-26/h6-8,13,15H,5,9-12,14H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRARYRFPNOONX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCC(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formyl-4-phenylthiophene-3-carboxylate](/img/structure/B2760281.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760284.png)

![2-(4-ethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2760286.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2760289.png)

![8-(4-butylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760290.png)

![5-(4-Benzylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2760295.png)

![7-(3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2760304.png)